(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Brand Name: Vulcanchem
CAS No.: 149245-03-4
VCID: VC21282227
InChI: InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H
SMILES: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65
Molecular Formula: C31H22NP
Molecular Weight: 439.5 g/mol

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane

CAS No.: 149245-03-4

Cat. No.: VC21282227

Molecular Formula: C31H22NP

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane - 149245-03-4

Specification

CAS No. 149245-03-4
Molecular Formula C31H22NP
Molecular Weight 439.5 g/mol
IUPAC Name (1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Standard InChI InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H
Standard InChI Key YMJAIEYASUCCMJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65
Canonical SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65

Introduction

Chemical Structure and Properties

Molecular Structure

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane possesses a complex molecular structure featuring three key components: an isoquinoline ring, a naphthalene ring, and a diphenylphosphine group. The isoquinoline ring is connected to the 1-position of the naphthalene ring, creating a sterically hindered biaryl backbone. The diphenylphosphine group is attached to the 2-position of the naphthalene moiety, resulting in a molecule with a unique three-dimensional arrangement. This specific structural configuration enables the compound to function effectively as a ligand in coordination chemistry, particularly when interacting with transition metals in catalytic systems .

Physical and Chemical Properties

The compound has a molecular formula of C31H22NP, indicating its carbon-rich structure with a single nitrogen and phosphorus atom. It appears as a solid at room temperature and exhibits solubility characteristics typical of phosphine compounds. The presence of the phosphorus atom with its lone pair of electrons makes it an excellent nucleophile and Lewis base, allowing it to form strong coordination bonds with various metal centers .

PropertyValue
Molecular FormulaC31H22NP
Molecular Weight443.48 g/mol
Physical StateSolid
Hazard ClassSkin irritation (H315)
Signal WordWarning
CAS Registry Numbers149245-03-4, 149341-33-3, 149341-34-4
InChIKeyYMJAIEYASUCCMJ-UHFFFAOYSA-N
EC Numbers695-230-7, 802-896-6, 808-767-0

Nomenclature and Identifiers

Systematic Names and Synonyms

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is known by several systematic names and synonyms, reflecting its complex structure and various representations in chemical databases and literature. The compound exists in racemic form as well as in enantiomerically pure forms, leading to specific nomenclature for each stereoisomer .

Registry and Database Identifiers

The compound is registered under multiple identification systems, including CAS Registry Numbers and European Community (EC) Numbers. These identifiers are crucial for regulatory compliance, safety documentation, and chemical database searching. The different numbers often correspond to specific stereoisomers or forms of the compound .

Identifier TypeValue
IUPAC Name(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
Common NameQUINAP
Stereoisomer Names(R)-QUINAP, (S)-QUINAP
Alternative Chemical Names(1-(1-Isoquinolinyl)-2-naphthyl)diphenylphosphine, 1-[2-(Diphenylphosphanyl)naphthalen-1-yl]isoquinoline
DSSTox Substance IDDTXSID601318345
CAS Numbers149245-03-4, 149341-33-3, 149341-34-4

Synthesis Methods

Main Synthetic Routes

The primary method for synthesizing (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane involves the coupling of 1-(isoquinolin-1-yl)naphthalen-2-yl triflate with diphenylphosphine. This reaction is typically catalyzed by palladium complexes, which facilitate the formation of the carbon-phosphorus bond. The reaction proceeds under controlled conditions, requiring careful temperature management and inert atmosphere to prevent oxidation of the phosphine components.

Stereoselective Synthesis

One of the significant aspects of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane synthesis is the production of enantiomerically pure forms. Both (R)-QUINAP and (S)-QUINAP can be synthesized through stereoselective methods, involving either chiral resolution of the racemic mixture or asymmetric synthesis using chiral auxiliaries or catalysts. These enantiopure forms are particularly valuable in asymmetric catalysis applications, where the stereochemistry of the ligand directly influences the stereochemical outcome of the catalyzed reaction .

Synthesis ParameterDetails
Starting Materials1-(isoquinolin-1-yl)naphthalen-2-yl triflate, diphenylphosphine
CatalystPalladium complexes (typically Pd(0) species)
ConditionsInert atmosphere, controlled temperature, appropriate solvent system
Resolution MethodChiral HPLC or formation of diastereomeric complexes
Product Purity≥95.0% (qNMR) for commercial enantiomerically pure forms

Chemical Reactions and Mechanisms

Coordination Chemistry

(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane functions primarily as a ligand, coordinating with metal centers through the phosphorus atom. The nitrogen atom in the isoquinoline moiety can also participate in coordination, potentially creating a bidentate ligand system. This coordination chemistry is central to the compound's utility in catalysis, as it modifies the electronic and steric properties of the metal center to facilitate specific transformations.

Reactivity Patterns

Reaction TypeDescriptionTypical Conditions
OxidationFormation of phosphine oxidesExposure to oxygen or oxidizing agents
CoordinationComplex formation with transition metalsRoom temperature or mild heating in appropriate solvents
CatalysisFacilitation of asymmetric transformationsVaries based on specific catalytic application

Applications in Catalysis

Asymmetric Synthesis

The most significant application of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is in asymmetric catalysis, where it serves as a chiral ligand. When coordinated with appropriate metals, such as palladium, rhodium, or iridium, the resulting complexes can catalyze a variety of transformations with high stereoselectivity. This ability stems from the compound's unique three-dimensional structure, which creates a chiral environment around the metal center, directing the approach of substrates in a stereoselective manner.

Specific Catalytic Processes

The compound has demonstrated utility in various catalytic processes, including asymmetric hydrogenation, allylic substitution reactions, and carbon-carbon bond-forming processes. These reactions are fundamental in the synthesis of pharmaceutically active compounds and fine chemicals, where control of stereochemistry is often crucial for biological activity and regulatory compliance.

Catalytic ApplicationMetal PartnerTypical Substrate ClassesStereoselectivity
Asymmetric hydrogenationRhodium, IridiumAlkenes, ketones, iminesHigh enantiomeric excess
Allylic substitutionPalladiumAllylic acetates and carbonatesModerate to high enantioselectivity
C-C bond formationPalladium, NickelAryl halides, boronic acidsVariable based on specific reaction

Current Research Trends

Expanding Catalytic Applications

Recent research has focused on expanding the range of catalytic applications for (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane beyond traditional asymmetric hydrogenation and allylic substitution reactions. These efforts aim to develop new methodologies for challenging transformations, particularly those involved in the synthesis of complex natural products and pharmaceutical intermediates.

Structure Modifications

Another active area of research involves the development of structural analogs of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane with modified electronic and steric properties. These modifications aim to enhance catalytic performance, expand substrate scope, or improve the stability of the ligand under various reaction conditions. Such structure-activity relationship studies contribute valuable insights into the fundamental aspects of asymmetric catalysis mechanism.

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